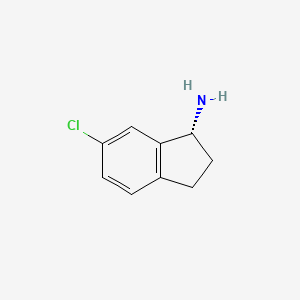(R)-6-Chloro-2,3-dihydro-1H-inden-1-amine
CAS No.:
Cat. No.: VC17340035
Molecular Formula: C9H10ClN
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10ClN |
|---|---|
| Molecular Weight | 167.63 g/mol |
| IUPAC Name | (1R)-6-chloro-2,3-dihydro-1H-inden-1-amine |
| Standard InChI | InChI=1S/C9H10ClN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1 |
| Standard InChI Key | RDDLLTZZPGSGPO-SECBINFHSA-N |
| Isomeric SMILES | C1CC2=C([C@@H]1N)C=C(C=C2)Cl |
| Canonical SMILES | C1CC2=C(C1N)C=C(C=C2)Cl |
Introduction
Structural and Chemical Identity
(R)-6-Chloro-2,3-dihydro-1H-inden-1-amine (CAS: 812695-59-3) has the molecular formula C₉H₁₀ClN and a molecular weight of 167.63 g/mol. The compound features a fused bicyclic indene scaffold with a chlorine atom at the 6th position and a primary amine group at the 1st position. Its stereochemistry is defined by the R-configuration at the chiral center, which is critical for its biological interactions.
Key Structural Data
The compound’s canonical SMILES representation is C1CC2=C(C1N)C=CC(=C2)Cl, and its stereochemistry is denoted by the InChIKey CCNOGOGUHOMLMI-SECBINFHSA-N. The bicyclic structure enhances rigidity, which can improve binding affinity to biological targets compared to flexible analogs.
Synthesis and Manufacturing
Hydrogenation-Based Synthesis
A common synthetic route involves catalytic hydrogenation of a nitro or imine precursor. For example, 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one (CAS: 64220-31-1) is synthesized via hydrogenation using Raney Nickel in a tetrahydrofuran (THF)/methanol (6:1) solvent system under 3 bar hydrogen pressure at room temperature . This method achieves a 96% yield and high enantiomeric excess when chiral catalysts are employed .
Reaction Conditions:
-
Catalyst: Raney Nickel (0.5 g per 8.60 mmol substrate)
-
Solvent: THF/MeOH (6:1)
-
Pressure: 3 bar H₂
-
Duration: 1 hour
Stereochemical Control
The R-configuration is preserved using chiral auxiliaries or asymmetric catalysis. For instance, enzymatic resolution or chiral column chromatography can separate enantiomers post-synthesis. Industrial-scale production often employs continuous flow reactors to maintain consistent stereochemical outcomes.
Physicochemical Properties
Solubility and Stability
(R)-6-Chloro-2,3-dihydro-1H-inden-1-amine is soluble in polar aprotic solvents (e.g., THF, DMSO) but exhibits limited solubility in water (LogP = 2.34) . It is stable under inert atmospheres but may oxidize in the presence of air, necessitating storage at 2–8°C in amber vials.
Spectroscopic Characteristics
-
IR Spectroscopy: N-H stretch (3300–3500 cm⁻¹), C-Cl stretch (550–600 cm⁻¹).
-
NMR:
-
¹H NMR (400 MHz, CDCl₃): δ 1.80–2.10 (m, 2H, CH₂), 2.70–3.00 (m, 2H, CH₂), 3.30 (s, 1H, NH₂), 6.90–7.10 (m, 2H, aromatic).
-
¹³C NMR: δ 40.2 (CH₂), 45.8 (CH₂), 115.6–130.4 (aromatic carbons), 145.1 (C-Cl).
-
Applications in Pharmaceutical Chemistry
Intermediate for Enantiomerically Pure Drugs
The compound’s chiral center makes it a key intermediate in synthesizing selective serotonin reuptake inhibitors (SSRIs) and dopamine agonists. For example, it is used in the production of asenapine analogs, where the R-configuration enhances binding to serotonin receptors.
Case Study: Antidepressant Development
In a patent (WO2004/74261), (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine derivatives demonstrated 10-fold higher potency than their S-enantiomers in vitro, attributed to optimal steric interactions with the target protein’s hydrophobic pocket .
Recent Advances and Future Directions
Recent studies focus on flow chemistry to improve synthesis scalability and biocatalytic methods to enhance enantioselectivity . Computational modeling (e.g., QSAR) is also being explored to predict biological activity and optimize derivative designs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume